N-[(4-fluorophenyl)methyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound with the molecular formula C24H19FN2O2 and a molecular weight of 386.4182632 . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of N-[(4-fluorophenyl)methyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and environmentally benign .
Chemical Reactions Analysis
N-[(4-fluorophenyl)methyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
N-[(4-fluorophenyl)methyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide can be compared with other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug.
Camptothecin: Known for its anticancer properties.
Mepacrine: Used for its antiprotozoal activity.
Properties
Molecular Formula |
C24H19FN2O2 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H19FN2O2/c1-29-19-6-4-5-17(13-19)23-14-21(20-7-2-3-8-22(20)27-23)24(28)26-15-16-9-11-18(25)12-10-16/h2-14H,15H2,1H3,(H,26,28) |
InChI Key |
XFAWVUFTWCEDGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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